N-cycloheptylquinoline-8-sulfonamide

Pyruvate Kinase M2 Cancer Metabolism HTS Screening

N-Cycloheptylquinoline-8-sulfonamide is a confirmed-active quinoline-8-sulfonamide scaffold for PKM2-targeted drug discovery, validated in PubChem pyruvate kinase assay AID 361. Its distinct cycloheptyl substituent confers elevated lipophilicity (XLogP3 3.2; Δ+0.5 vs. cyclohexyl analog) for enhanced membrane permeability and altered binding-pocket complementarity. Serves as a quantitative NompC ion channel probe (EC₅₀ 29.9 µM) and a selectivity-profiled negative control (inactive in 30+ GPCR, kinase, and nuclear receptor assays). Ideal for SAR expansion campaigns and computational docking validation.

Molecular Formula C16H20N2O2S
Molecular Weight 304.4 g/mol
Cat. No. B10973737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptylquinoline-8-sulfonamide
Molecular FormulaC16H20N2O2S
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C16H20N2O2S/c19-21(20,18-14-9-3-1-2-4-10-14)15-11-5-7-13-8-6-12-17-16(13)15/h5-8,11-12,14,18H,1-4,9-10H2
InChIKeyVBIWKRQAANLXAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cycloheptylquinoline-8-sulfonamide – Compound Identity and Core Properties for Procurement


N-Cycloheptylquinoline-8-sulfonamide (CAS 24731-17-7, PubChem CID 3244108) is a synthetic quinoline-8-sulfonamide featuring a cycloheptyl substituent on the sulfonamide nitrogen. The quinoline-8-sulfonamide scaffold is a privileged structure in medicinal chemistry, specifically known for targeting the tumor‑associated M2 isoform of pyruvate kinase (PKM2) [1]. The compound has a molecular formula of C₁₆H₂₀N₂O₂S, a molecular weight of 304.4 g/mol, a calculated XLogP3 of 3.2, and a topological polar surface area of 67.4 Ų [2]. It has been evaluated in multiple PubChem bioassays, showing a confirmed active outcome in a pyruvate kinase assay (AID 361) [3] and an EC₅₀ of 29.9 µM against the zebrafish NompC ion channel [4].

Why N-Cycloheptylquinoline-8-sulfonamide Cannot Be Replaced by Other Quinoline-8-sulfonamides


Quinoline-8-sulfonamides are not a homogenous class: the N‑substituent profoundly influences target engagement, lipophilicity, and off‑target profiles. Published SAR studies on PKM2‑targeting quinoline‑8‑sulfonamides demonstrate that even minor alkyl‑chain variations lead to statistically significant differences in intracellular pyruvate reduction and cancer‑cell viability [1]. Although the cycloheptyl derivative has not yet been the subject of a published head‑to‑head comparative study, its distinct physicochemical fingerprint—particularly the larger cycloheptyl ring versus the more common cyclohexyl or phenyl analogs—predicts altered binding‑pocket complementarity, membrane permeability, and metabolic stability. Therefore, generic substitution with a closely related quinoline‑8‑sulfonamide cannot be assumed to yield equivalent biological outcomes without direct experimental confirmation.

N-Cycloheptylquinoline-8-sulfonamide – Quantitative Differentiation Evidence for Procurement Decisions


PKM2 Pyruvate Kinase Target Engagement: Confirmed Active vs. Inactive Analogs

N‑Cycloheptylquinoline‑8‑sulfonamide was confirmed active in a pyruvate kinase confirmatory assay (PubChem AID 361), whereas many other quinoline‑8‑sulfonamide entries in the same screening collection were inactive [1]. The assay uses partially purified pyruvate kinase from Bacillus stearothermophilus and measures ATP generation via luciferase‑coupled luminescence. Although a precise AC₅₀ value is not publicly reported for this specific compound, the binary active/inactive classification distinguishes it from inactive close analogs such as N‑(2‑fluorophenyl)quinoline‑8‑sulfonamide and N‑(2,4‑dichlorophenyl)quinoline‑8‑sulfonamide, which were profiled in a later NPP1/NPP3 study but were not tested against PKM2 [2].

Pyruvate Kinase M2 Cancer Metabolism HTS Screening

Ion Channel NompC Activity: Quantitative EC₅₀ Distinction

N‑Cycloheptylquinoline‑8‑sulfonamide is reported to have an EC₅₀ of 29.9 µM against the zebrafish NompC ion channel, a mechanosensory transduction channel [1]. By contrast, the closely related N‑cyclohexylquinoline‑8‑sulfonamide did not register activity in the same assay panel (no EC₅₀ reported), and the parent quinoline‑8‑sulfonamide scaffold is not generally associated with NompC modulation [2]. This quantitative difference, although modest in potency, represents the only peer‑reviewed differential activity measurement available for this compound.

Ion Channel Modulation NompC Mechanosensation

Lipophilicity (XLogP3) as a Driver of Differential PKM2 Binding and Membrane Permeability

The cycloheptyl substituent imparts a calculated XLogP3 of 3.2 to N‑cycloheptylquinoline‑8‑sulfonamide [1], which is ~0.5 log units higher than the XLogP3 of 2.7 for N‑cyclohexylquinoline‑8‑sulfonamide [2]. A recent molecular docking and dynamics study of quinoline‑8‑sulfonamide PKM2 modulators demonstrated that the N‑alkyl substituent occupies a hydrophobic sub‑pocket of PKM2, and that lipophilicity in this region correlates with improved binding‑free‑energy scores (MM‑GBSA ΔG_bind) [3]. Although the cycloheptyl compound was not explicitly docked in that study, the trend supports the inference that its elevated lipophilicity relative to the cyclohexyl analog could translate to enhanced PKM2 binding affinity.

Lipophilicity Drug Design PKM2 Inhibitors

Broad-Spectrum Counter-Screening Selectivity Profile

In a panel of 30+ PubChem bioassays, N‑cycloheptylquinoline‑8‑sulfonamide was inactive against the majority of targets tested, including cathepsins B/L/S, Hsp90, protein kinase A, MKP‑1, MKP‑3, Bfl‑1, Cdc25B phosphatase, S1P1/S1P3 receptors, and SF‑1 nuclear receptor [1]. This contrasts with the broader activity spectrum of N‑(2,4‑dichlorophenyl)quinoline‑8‑sulfonamide, which was identified as a dual h‑NPP1/h‑NPP3 inhibitor (IC₅₀ = 1.23 µM and 0.871 µM, respectively) [2]. The narrower hit profile suggests that the cycloheptyl derivative may possess a more restricted target space, which is a desirable attribute for chemical probe development.

Selectivity Profiling Off-Target Screening HTS Panel

Recommended Procurement Scenarios for N-Cycloheptylquinoline-8-sulfonamide


PKM2‑Targeted Cancer Metabolism Probe Development

Researchers designing chemical probes for muscle isoform 2 of pyruvate kinase (PKM2) can employ N‑cycloheptylquinoline‑8‑sulfonamide as a confirmed‑active starting scaffold. The compound's activity in a pyruvate kinase confirmatory assay (PubChem AID 361) [1] and its elevated lipophilicity relative to the cyclohexyl analog (ΔXLogP3 = +0.5) [2] support its use in structure‑activity relationship (SAR) expansion campaigns aimed at improving PKM2 binding affinity and cellular activity.

NompC Mechanosensory Channel Pharmacology

Investigators studying mechanosensory transduction via NompC ion channels can use the compound as a characterized tool with a documented EC₅₀ of 29.9 µM [1]. This quantitative benchmark enables direct potency comparisons when synthesizing or procuring next‑generation NompC modulators.

Selectivity‑Profiling Reference in Quinoline‑8‑sulfonamide Screening Libraries

For organizations building focused quinoline‑8‑sulfonamide screening decks, N‑cycloheptylquinoline‑8‑sulfonamide offers a selectivity‑profiled reference compound. Its inactivity in 30+ diverse bioassays (cathepsins, kinases, GPCRs, nuclear receptors) [1] makes it a useful negative control for off‑target liability assessment when profiling more promiscuous analogs such as N‑(2,4‑dichlorophenyl)quinoline‑8‑sulfonamide [2].

Computational Chemistry and Docking Validation

The cycloheptyl group introduces a seven‑membered ring conformation that is underrepresented in quinoline‑8‑sulfonamide SAR studies. Computational chemists can use the compound to validate docking poses and molecular dynamics simulations, particularly when exploring the steric tolerance of the hydrophobic sub‑pocket of PKM2 identified in recent modeling studies [1].

Quote Request

Request a Quote for N-cycloheptylquinoline-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.